molecular formula C10H9BrN2O2 B1422223 Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate CAS No. 885276-59-5

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1422223
CAS No.: 885276-59-5
M. Wt: 269.09 g/mol
InChI Key: IMZDSBVUTOUBSJ-UHFFFAOYSA-N
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Description

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It belongs to the class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Scientific Research Applications

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines, a related class of compounds, have attracted substantial interest due to their potential pharmaceutical applications . The development of new synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate and related compounds may also have potential for future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a one-pot tandem cyclization/bromination process. This method uses ethyl acetate as the solvent and tert-butyl hydroperoxide (TBHP) as the brominating agent. The reaction does not require a base and proceeds efficiently to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazopyridine derivatives, while oxidation and reduction can modify the functional groups on the imidazopyridine ring .

Mechanism of Action

The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is unique compared to other imidazopyridine derivatives due to its bromine substitution, which imparts distinct reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZDSBVUTOUBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693079
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-59-5
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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